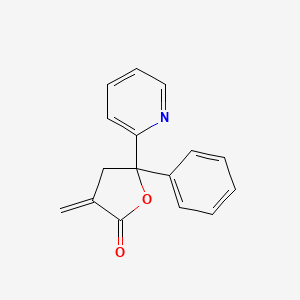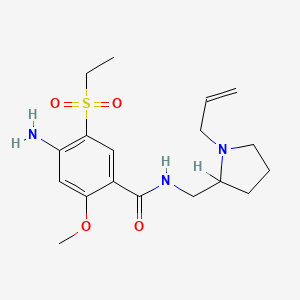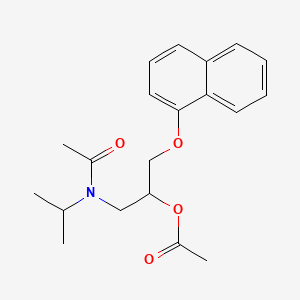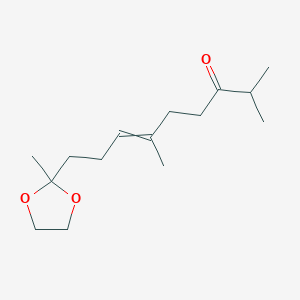
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one is an organic compound characterized by its unique structure, which includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method can also be employed to achieve efficient synthesis .
化学反应分析
Types of Reactions
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, its unique structure allows it to participate in specific biochemical pathways, influencing the activity of enzymes and other proteins .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another compound with a dioxolane ring, used in various chemical reactions.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its applications in organic synthesis and as a flavoring agent.
Uniqueness
2,6-Dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other dioxolane derivatives may not be suitable .
属性
CAS 编号 |
72247-33-7 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC 名称 |
2,6-dimethyl-9-(2-methyl-1,3-dioxolan-2-yl)non-6-en-3-one |
InChI |
InChI=1S/C15H26O3/c1-12(2)14(16)8-7-13(3)6-5-9-15(4)17-10-11-18-15/h6,12H,5,7-11H2,1-4H3 |
InChI 键 |
GQDIFHSZOQDNDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)CCC(=CCCC1(OCCO1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
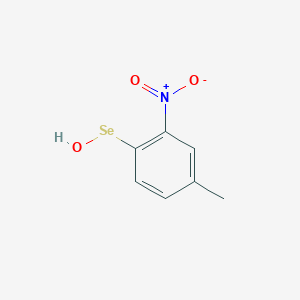
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
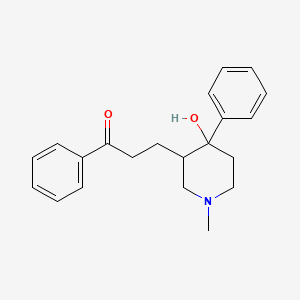

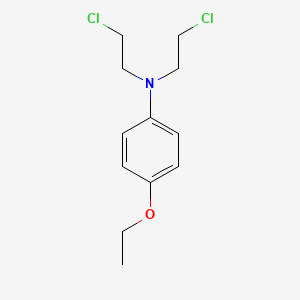
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
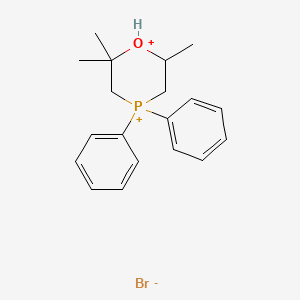
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
